molecular formula C19H15BrClFN2O4 B038343 Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate CAS No. 112733-28-5

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate

Cat. No.: B038343
CAS No.: 112733-28-5
M. Wt: 469.7 g/mol
InChI Key: FQXIRXTVFVCJFQ-UHFFFAOYSA-N
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Description

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H15BrClFN2O4 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

112733-28-5

Molecular Formula

C19H15BrClFN2O4

Molecular Weight

469.7 g/mol

IUPAC Name

ethyl 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C19H15BrClFN2O4/c1-2-28-17(25)10-23-16-8-13(21)5-6-14(16)18(26)24(19(23)27)9-11-3-4-12(20)7-15(11)22/h3-8H,2,9-10H2,1H3

InChI Key

FQXIRXTVFVCJFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F

Synonyms

ETHYL [3-(4-BROMO-2-FLUOROBENZYL)-7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline (500 mg), ethyl bromoacetate (218 mg) and potassium carbonate (360 mg) in N,N-dimethylformamide (5 ml) was stirred at 30° C. for 30 minutes. The solution was evaporated and the residue was dissolved in ethyl acetate. The solution was washed in turn with 0.5N aqueous hydrochloric acid and water, and then dried over magnesium sulfate. The solvent was removed in vacuo to give a crystalline residue, which was crystallized from a mixture of ethyl acetate and n-hexane to give ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]acetate (550 mg).
Name
3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (176 g) in N,N-dimethylformamide (3.5 l) was added sodium hydride (60% in mineral oil, 32.3 g) at 0° C. and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added a solution of 4-bromo-2-fluorobenzyl bromide (200 g) in N,N-dimethylformamide (100 ml) below 20° C. over a 20-minute period and the resulting mixture was stirred at room temperature for 1 hour. 3N Aqueous hydrochloric acid (62.2 ml) was added to the mixture below 15° C. and the solvent was evaporated in vacuo. The residue was poured into a mixture of ethyl acetate (3 l) and water (3 l), and the resulting mixture was stirred for 15 minutes. The precipitates were filtered off and the organic layer was separated. The solution was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized with addition of isopropyl ether and the crystals were collected by filtration and washed with isopropyl ether. The crude crystals and the precipitates were mixed and recrystallized from a mixture of ether acetate (0.9 l) and n-hexane (0.9 l) to give ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]acetate (251 g).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
62.2 mL
Type
reactant
Reaction Step Three

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